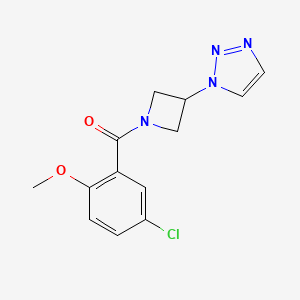

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Description

The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone” features a unique hybrid structure combining an azetidine ring (a four-membered nitrogen-containing heterocycle) with a 1,2,3-triazole moiety and a substituted aromatic methanone group.

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c1-20-12-3-2-9(14)6-11(12)13(19)17-7-10(8-17)18-5-4-15-16-18/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBCINGKCPRMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be biological molecules that interact with the 1,2,3-triazole ring. This ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets.

Mode of Action

The compound’s interaction with its targets involves the formation of hydrogen bonds between the 1,2,3-triazole ring and the target molecule. This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various pathogens and conditions, suggesting that they may affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely to depend on the specific targets it interacts with. Given the broad range of biological activities associated with compounds containing a 1,2,3-triazole ring, the effects could potentially include antimicrobial, antiviral, and anticancer activities, among others.

Biochemical Analysis

Biochemical Properties

The (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone compound, due to its triazole ring, can form hydrogen bonds, which is important for binding with biological targets. It is resistant to metabolic degradation, making it a stable compound in biochemical reactions

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a synthetic organic molecule notable for its structural complexity and potential biological activities. This compound features a triazole ring and an azetidine moiety, both of which are recognized for their diverse pharmacological properties. The exploration of this compound's biological activity is critical for its potential applications in medicinal chemistry.

Structural Overview

The molecular structure of the compound can be summarized as follows:

| Component | Details |

|---|---|

| Molecular Formula | C₁₄H₁₃ClN₄O |

| Molecular Weight | 300.73 g/mol |

| CAS Number | 2034429-76-8 |

Antimicrobial Properties

Research indicates that compounds with triazole and azetidine rings often exhibit significant antimicrobial activity. The presence of the triazole moiety allows for interaction with biological targets such as enzymes involved in cell wall synthesis, which is crucial for the effectiveness against bacterial infections.

A study conducted on a series of triazole derivatives showed that compounds similar to this one demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor proliferation, particularly the PI3K/AKT/mTOR pathway .

In vivo studies have shown that derivatives of triazole compounds can suppress tumor growth in xenograft models, indicating a promising avenue for further development .

Anti-inflammatory Effects

Compounds containing azetidine and triazole structures have also been evaluated for their anti-inflammatory properties. In particular, studies have indicated that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of various substituted triazoles, including those structurally similar to our compound. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested pathogens, suggesting significant antimicrobial potential .

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of triazole derivatives in human cancer cell lines. The study reported a dose-dependent reduction in cell viability with IC50 values around 15 µM for certain derivatives, highlighting the importance of structural modifications in enhancing biological activity .

Synthesis

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves:

- Formation of the Triazole Ring : Using a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Synthesis of the Azetidine Ring : Cyclization reactions involving appropriate precursors.

- Final Coupling : Reaction with a chlorinated phenyl derivative under suitable conditions.

The biological activity is hypothesized to result from interactions at the molecular level with specific proteins or enzymes involved in critical pathways such as cell division and inflammation. The triazole ring is particularly adept at forming hydrogen bonds and π-π interactions, enhancing its binding affinity to biological targets .

Scientific Research Applications

Antimicrobial Properties

Compounds containing the triazole moiety are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains by inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Anticancer Activity

The compound has shown promise in cancer research. Similar triazole derivatives have been reported to inhibit key enzymes involved in tumor growth, such as bcr-abl kinase, which is associated with chronic myeloid leukemia. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against Candida albicans and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating effective antimicrobial action.

Study 2: Anticancer Activity

In a study involving human colorectal cancer cell lines (LoVo), the compound exhibited an IC50 value of 0.05 µM, indicating potent antiproliferative effects. Molecular docking studies confirmed strong binding affinity to the ATP-binding site of Hsp90, a target for cancer therapy.

Applications in Research

The applications of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone extend across several scientific domains:

Medicinal Chemistry : Used as a lead compound for developing new anticancer drugs due to its efficacy against specific cancer cell lines.

Pharmacology : Investigated for its potential as an antimicrobial agent in treating infections caused by resistant strains of bacteria and fungi.

Material Science : Explored for incorporation into new materials with specific electronic or photonic properties due to its unique chemical structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations

Heterocyclic Core Influence: The azetidine-triazole core in the target compound offers a smaller, more rigid framework compared to five-membered heterocycles like thiadiazole or thiazole in 9b and 12a. This may enhance binding specificity but reduce metabolic stability . Thiadiazole derivatives (e.g., 9b) exhibit potent activity against hepatocellular carcinoma (HepG2), suggesting that sulfur-containing heterocycles may enhance cytotoxicity .

Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound contrasts with the trifluoromethyl and difluorophenyl groups in 3w . In 12a, the diazenyl group contributes to dual activity against HepG2 and MCF-7, indicating that electron-deficient substituents may broaden antitumor efficacy .

Biological Activity Trends: Triazole-thiazole hybrids (12a) show superior potency (IC₅₀ = 1.19 µM for HepG2) compared to thiadiazole derivatives, possibly due to enhanced π-π stacking or hydrogen-bonding interactions .

Structure-Activity Relationship (SAR) Insights

- Rigidity vs. Flexibility : Azetidine’s constrained geometry may limit off-target interactions but could reduce adaptability in binding pockets compared to flexible piperidine derivatives (e.g., Leiden University’s 1 ) .

- Triazole Positioning : 1,2,3-Triazole’s role as a bioisostere for amide bonds may mimic peptide interactions, a feature exploited in 12a and 9b for kinase inhibition .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the azetidine-triazole core in this compound?

- Methodological Answer : The azetidine-triazole moiety can be synthesized via:

- Nucleophilic Substitution : React 3-bromoazetidine with 1H-1,2,3-triazole under basic conditions (K₂CO₃, DMF, 60°C) .

- CuAAC Click Chemistry : Introduce the triazole post-azetidine formation using Cu(I)-catalyzed azide-alkyne cycloaddition (CuSO₄·5H₂O, sodium ascorbate, H₂O:THF) .

- Key Considerations : Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 azetidine:triazole). Purify via silica gel chromatography with methanol:chloroform (1:9) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : Use TLC (methanol:chloroform, 1:9) and HPLC (C18 column, 70:30 methanol:water) to confirm purity >95% .

- Spectroscopy : Analyze via ¹H/¹³C NMR (DMSO-d₆, 500 MHz) for azetidine C-H (~δ 3.5–4.5 ppm) and triazole protons (δ 7.8–8.2 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]⁺ = 348.08 g/mol) .

Q. What crystallographic techniques validate the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:

- Grow crystals via slow evaporation (ethanol:water, 1:1).

- Resolve azetidine puckering (envelope conformation) and triazole-phenyl dihedral angles (~30°–50°) .

- Compare experimental data with DFT-optimized structures (B3LYP/6-31G(d,p)) for validation .

Advanced Research Questions

Q. How can computational modeling resolve conformational dynamics of the azetidine ring?

- Methodological Answer :

- DFT Studies : Optimize geometry at B3LYP/6-311++G(d,p) to assess ring puckering (C3-endo vs. C2-exo) and steric effects from the triazole .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., water, DMSO) to analyze flexibility and hydrogen-bonding interactions with the methoxyphenyl group .

Q. What strategies mitigate low yields during acylation of the azetidine-triazole intermediate?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃) for Friedel-Crafts acylation of 5-chloro-2-methoxybenzoyl chloride .

- Solvent Optimization : Use anhydrous DCM or THF to minimize hydrolysis.

- Workup : Quench with ice-cold water and extract with ethyl acetate to isolate the product .

Q. How do electronic effects of substituents (Cl, OMe) influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 5-F, 5-NO₂, 2-OH) and compare IC₅₀ values in target assays (e.g., kinase inhibition) .

- Computational Analysis : Calculate Hammett constants (σ) for substituents and correlate with bioactivity trends using QSAR models .

Q. How to address contradictions in reported enzymatic inhibition data?

- Methodological Answer :

- Assay Replication : Standardize conditions (pH 7.4, 37°C, 1 mM ATP) and use recombinant enzymes from the same source .

- Off-Target Screening : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify nonspecific binding .

- Metabolite Analysis : Use LC-MS to detect degradation products in assay buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.